Ethyl 3'-chloromalonanilate

Description

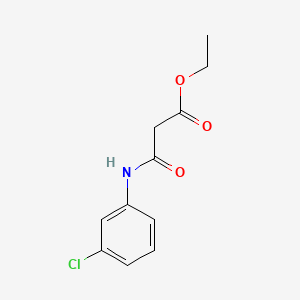

Ethyl 3'-chloromalonanilate (systematic name: ethyl 3-chloromalonanilic acid ester) is a malonanilate derivative characterized by a chlorine substituent at the 3' position of the aniline ring. This compound belongs to a class of malonanilate esters widely studied for their utility in organic synthesis, particularly in cyclization reactions to form heterocyclic structures like quinolinones . Key structural features include an ethyl ester group, a central malonyl bridge, and a substituted aromatic ring, which influence its reactivity and physical properties.

Properties

CAS No. |

15386-82-0 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

ethyl 3-(3-chloroanilino)-3-oxopropanoate |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H,13,14) |

InChI Key |

DEZBFFHVGYJJEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in Ethyl 3'-chloromalonanilate serves as a reactive site for nucleophilic substitution. This reaction is pivotal in modifying the aromatic ring or introducing new functional groups.

Key Observations :

-

Substitution occurs under mild conditions (e.g., polar solvents like DMF or THF) with nucleophiles such as amines, alkoxides, or thiols.

-

Kinetic studies show reaction rates increase with solvent polarity due to stabilization of transition states.

Example Reaction :

Reaction with pyridine derivatives forms zwitterionic structures, analogous to the synthesis of betaine compounds from 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline .

Ester Hydrolysis and Derivatives Formation

The ethyl ester group undergoes hydrolysis or transesterification, enabling access to carboxylic acids or other esters.

Hydrolysis Pathways :

-

Acidic Conditions : Yields 3'-chloromalonanilic acid.

-

Basic Conditions : Saponification with NaOH/EtOH produces the carboxylate salt, which can be acidified to the free acid .

Transesterification :

-

Reacting with higher alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) produces methyl esters.

Cyclization and Condensation Reactions

The malonate moiety facilitates cyclization and annulation reactions.

Cyclization with Amines :

-

Reaction with hydrazine hydrate forms hydrazides, which can further cyclize into heterocycles like pyrazoles .

-

Example: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine to yield malonohydrazide and azine derivatives .

Aldol and Michael Additions :

-

The α-hydrogens of the malonate participate in carbonyl condensations. For instance, under basic conditions, this compound undergoes aldol-like additions with aldehydes .

Catalytic and Solvent Effects

Reaction efficiency is highly dependent on catalysts and solvents.

Catalysts :

-

Phase-Transfer Catalysts : Choline chloride in water enhances yields in malonate-based reactions .

-

Nanoparticles : MgFe₂O₄ nanoparticles under ultrasound irradiation improve reaction rates in solvent-free conditions .

Solvent Impact :

-

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while water enables eco-friendly hydrolyses .

Table 1: Optimized Reaction Conditions for Malonate Derivatives

| Reaction Type | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | Piperidine | 50–80°C | 80–92 |

| Ester Hydrolysis | Water | NaOH | Reflux | 85–90 |

| Cyclization | Ethanol | Fe₃O(BPDC)₃ | 60–80°C | 65–96 |

| Transesterification | Methanol | H₂SO₄ | Reflux | 75–88 |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2'-Benzoyl-4'-Chloromalonanilate (15a)

- Structure : Differs by a benzoyl group at the 2' position and chlorine at the 4' position.

- Physical Properties : Melting point (mp) 54–55°C, yield 64% .

- Spectroscopic Data : NMR shows aromatic proton signals at δ 7.2–8.0 and a characteristic NHCO peak at δ 11.03. IR bands at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (amide C=O) .

- Analytical Data : C 62.37%, H 4.62%, N 3.77% (vs. calculated C 62.52%, H 4.66%, N 4.05%) .

- Reactivity: Undergoes cyclization with potassium tert-butoxide to form quinolinone derivatives (e.g., 18d) .

Ethyl 4'-Chloro-2'-(2-Fluorobenzoyl)Malonanilate (15d)

- Structure : Features a 2-fluorobenzoyl group at the 2' position and chlorine at the 4' position.

- Physical Properties : Lower mp (74–77°C) compared to 15a , likely due to fluorine’s electron-withdrawing effects reducing crystal lattice stability .

- Spectroscopic Data : IR shows a distinct fluorinated aromatic C-F stretch at 1655 cm⁻¹ .

- Analytical Data : C 59.36%, H 4.02%, N 4.00% (vs. calculated C 59.43%, H 4.16%, N 3.85%) .

Ethyl 2'-Benzoyl-4'-Chloro-N-Methylmalonanilate (15c)

- Structure : Incorporates an N-methyl group on the aniline ring.

- Physical Properties : Higher mp (98–100°C) than 15a , attributed to reduced steric hindrance from methylation enhancing crystallinity .

- Spectroscopic Data : NMR reveals rotameric splitting (δ 3.05 and 3.30 for NCH₃) due to restricted rotation around the N–CO bond .

- Yield : Higher yield (89.5%) compared to 15a , likely due to improved solubility of the methylated intermediate .

Comparative Data Table

| Compound Name | Formula | Melting Point (°C) | Yield (%) | C (%) Found (Calc) | H (%) Found (Calc) | N (%) Found (Calc) |

|---|---|---|---|---|---|---|

| Ethyl 2'-benzoyl-4'-chloromalonanilate | C₁₉H₁₈ClNO₄ | 54–55 | 64 | 62.37 (62.52) | 4.62 (4.66) | 3.77 (4.05) |

| Ethyl 4'-chloro-2'-(2-fluorobenzoyl) | C₁₉H₁₅ClFNO₄ | 74–77 | N/A | 59.36 (59.43) | 4.02 (4.16) | 4.00 (3.85) |

| Ethyl 2'-benzoyl-4'-chloro-N-methyl | C₁₉H₁₈ClNO₄ | 98–100 | 89.5 | 63.18 (63.43) | 5.00 (5.04) | 3.84 (3.89) |

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 15d ) lower melting points and alter IR spectra, while N-methylation (15c ) enhances yields and thermal stability .

- Cyclization Efficiency: Chlorine at the 4' position (as in 15a) facilitates cyclization to quinolinones with 70% yield (18d), whereas steric or electronic modifications at other positions may require optimized conditions .

- Regulatory Context : Chloroaniline precursors (e.g., 3-chloroaniline, CAS 108-42-9) are regulated due to toxicity concerns, underscoring the need for controlled synthesis of malonanilates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.